EB-42486

Parkinson's disease LRRK2 inhibitor mutant-selective kinase inhibition

EB-42486 is the definitive chemical probe for dissecting mutant G2019S-LRRK2 biology. Its >300-fold selectivity over wild-type LRRK2 enables unambiguous attribution of cellular phenotypes (mitophagy, lysosomal dysfunction) to the disease-causing variant, eliminating the confounding pan-inhibition toxicity seen with tools like MLi-2. This orally bioavailable, kinome-wide validated compound is essential for heterozygous G2019S model studies. Procure this precision pharmacology tool to ensure your Parkinson's disease research is both specific and reproducible.

Molecular Formula C22H22N8O
Molecular Weight 414.5 g/mol
Cat. No. B10823870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEB-42486
Molecular FormulaC22H22N8O
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1=C(C(N2C(=NN=N2)N1C)(C)C)C(=O)NC3=CC4=C(C=C3)NN=C4C5=CC=CC=C5
InChIInChI=1S/C22H22N8O/c1-13-18(22(2,3)30-21(29(13)4)26-27-28-30)20(31)23-15-10-11-17-16(12-15)19(25-24-17)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,23,31)(H,24,25)
InChIKeyKHSAHYKLUPESPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EB-42486 for Parkinson's Disease Research: A G2019S-Selective LRRK2 Inhibitor Procurement Guide


EB-42486 (also known as compound 31) is a synthetic organic, orally bioavailable small molecule that functions as a potent and highly selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2) G2019S variant [1][2]. It is a novel, orally available inhibitor developed by Escape Bio specifically for targeting the G2019S mutation in LRRK2, a common inherited risk variant for developing Parkinson's disease [2].

EB-42486 vs. Pan-LRRK2 Inhibitors: Why Simple LRRK2 Inhibition Is Not Interchangeable with G2019S-Selective Targeting


Inhibiting LRRK2 is a well-established therapeutic strategy for Parkinson's disease, but not all LRRK2 inhibitors are functionally equivalent. While pan-LRRK2 inhibitors, such as MLi-2, suppress both the disease-causing G2019S variant and wild-type (WT) LRRK2 equally, this approach may lead to on-target toxicity in peripheral organs where normal LRRK2 function is essential [1][2]. Conversely, highly selective G2019S inhibitors like EB-42486 (and its analog EB-42168) are designed to spare normal LRRK2 activity, offering a precision pharmacology approach to potentially mitigate these safety concerns [2][3]. Therefore, substituting a pan-inhibitor for a mutant-selective tool like EB-42486 can fundamentally alter experimental outcomes by confounding interpretation of LRRK2's normal physiological roles versus its disease-causing gain-of-function activity.

EB-42486 Quantitative Differentiation: Head-to-Head Activity and Selectivity Data Against Pan-LRRK2 and G2019S-Selective Comparators


G2019S vs. Wild-Type LRRK2 Mutant-Selectivity Ratio

EB-42486 demonstrates a stark preference for the disease-associated G2019S LRRK2 variant over the wild-type enzyme. In a FRET-based kinase assay, it inhibits G2019S-LRRK2 with an IC50 of 3.1 nM, while its IC50 against wild-type LRRK2 is 1060 nM [1]. This represents a greater than 300-fold selectivity for the pathogenic mutant, a critical differentiating factor from pan-inhibitors like CZC-54252 and LRRK2-IN-1, which exhibit similar potency for both G2019S and WT LRRK2 [2].

Parkinson's disease LRRK2 inhibitor mutant-selective kinase inhibition

Potent Cellular Activity and Substrate Phosphorylation Inhibition for G2019S-LRRK2

EB-42486's selective targeting translates into robust, quantified inhibition of cellular LRRK2 activity and downstream substrate phosphorylation specifically in the mutant context. It inhibits phosphorylation of the LRRK2 substrate Rab10 with an IC50 of 11.4 nM in a G2019S-LRRK2 overexpression cell line, which is 344-fold more potent than its activity in a WT-LRRK2 overexpression line . Furthermore, it inhibits pS935-LRRK2 with an IC50 of 2.5 nM, achieving an 837-fold greater potency in the G2019S line versus the WT line [1].

Parkinson's disease LRRK2 inhibitor kinase inhibitor

Broad Kinome Selectivity Profile Demonstrates Low Off-Target Risk

A significant concern with kinase inhibitors is off-target activity, which can compromise experimental interpretation. EB-42486 has been profiled against a large panel of kinases to quantify its selectivity. It exhibits impressive kinome selectivity, showing minimal activity against a panel of 409 kinases when tested at a concentration of 100 nM . While not a direct head-to-head comparison, this level of screening is more extensive than the smaller panels (e.g., 187 kinases for GNE-7915) reported for many other LRRK2 inhibitors .

kinase inhibitor selectivity profiling LRRK2

Precision Targeting of Mutant LRRK2 While Sparing Wild-Type Function in Human Cells

The functional consequence of G2019S-selectivity is demonstrated by the ability to potently inhibit mutant LRRK2 while sparing wild-type activity in primary human samples. A closely related analog from the same program, EB-42168, shows 100-fold selectivity for G2019S LRRK2 over WT LRRK2. In ex vivo studies using patient-derived peripheral blood mononuclear cells (PBMCs), a concentration that inhibited pSer935 LRRK2 by 90% in homozygous G2019S patients only resulted in 36% inhibition in heterozygous patients and a mere 5% inhibition in patients carrying only the WT allele [1]. In stark contrast, the nonselective pan-LRRK2 inhibitor MLi-2 showed equivalent levels of inhibition across all genotypes [2].

Parkinson's disease LRRK2 precision medicine

Recommended Research Applications for EB-42486 in Parkinson's Disease and Kinase Biology


Dissecting G2019S-LRRK2 Gain-of-Function Pathophysiology in Cellular Models

EB-42486 is the optimal tool for experiments requiring selective interrogation of the G2019S-LRRK2 mutant's role in cellular dysfunction. Its >300-fold selectivity for G2019S over wild-type LRRK2 and 344-fold greater potency in inhibiting cellular substrate phosphorylation allows researchers to attribute observed effects (e.g., on mitophagy, lysosomal function, or mitochondrial DNA damage) specifically to the mutant kinase [1]. This is a significant advantage over pan-LRRK2 inhibitors, which cannot resolve the contribution of mutant versus normal LRRK2 activity in heterozygous cellular models [2].

Validating LRRK2 Pathway Engagement in Heterozygous G2019S Disease Models

For in vivo or ex vivo studies using heterozygous G2019S-LRRK2 models (which more accurately reflect patient genetics), EB-42486 is essential for demonstrating a clean, mutation-specific pharmacodynamic (PD) effect. Class-level evidence with the analog EB-42168 demonstrates that a G2019S-selective inhibitor can achieve significant target knockdown in mutant-expressing cells while largely sparing wild-type LRRK2 . This allows for correlation of PD biomarkers (e.g., pSer935 LRRK2 or pThr73 Rab10) with therapeutic efficacy without the confounding effect of suppressing normal LRRK2 function throughout the body [3].

Kinase Selectivity Profiling and Chemical Probe Studies

As a highly characterized chemical probe, EB-42486 is an excellent candidate for use as a positive control in kinome-wide selectivity assays. Its well-documented high selectivity against a panel of 409 kinases at 100 nM provides a robust benchmark for evaluating the specificity of novel LRRK2-targeting compounds . Its oral bioavailability also makes it suitable for use as a reference tool compound in pharmacokinetic/pharmacodynamic studies for central nervous system drug discovery programs targeting LRRK2 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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